2-Bromo-4-fluoro-3-iodobenzotrifluoride
Overview
Description
2-Bromo-4-fluoro-3-iodobenzotrifluoride is a halogenated benzotrifluoride derivative with the molecular formula C7H2BrF4I and a molecular weight of 368.89 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with a trifluoromethyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-iodobenzotrifluoride typically involves the halogenation of a benzotrifluoride precursor. One common method is the sequential halogenation of 4-fluorobenzotrifluoride. The process begins with the bromination of 4-fluorobenzotrifluoride using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. This is followed by iodination using iodine or an iodinating agent like iodine monochloride (ICl) to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-3-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are often used in the presence of bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluoride derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-fluoro-3-iodobenzotrifluoride has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drug candidates, particularly those targeting specific biological pathways.
Material Science: It is used in the preparation of advanced materials, such as liquid crystals and polymers, due to its unique halogenated structure.
Chemical Biology: The compound is utilized in the study of biological systems and the development of chemical probes for investigating cellular processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-iodobenzotrifluoride depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations to yield desired products. In medicinal chemistry, its halogenated structure can interact with biological targets, such as enzymes or receptors, through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzotrifluoride: A related compound with a bromine atom at the para position relative to the trifluoromethyl group.
2-Bromo-4-fluorobenzotrifluoride: Similar to 2-Bromo-4-fluoro-3-iodobenzotrifluoride but lacks the iodine atom.
4-Bromo-2,3-difluorobenzaldehyde: Another halogenated benzotrifluoride derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of three different halogen atoms (bromine, fluorine, and iodine) on the benzene ring. This unique combination of halogens imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations and applications.
Properties
IUPAC Name |
3-bromo-1-fluoro-2-iodo-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-5-3(7(10,11)12)1-2-4(9)6(5)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIZSPAHWKXKDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227272-51-5 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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